Hydrogen Bond Donor Count: Tertiary Amide (HBD=0) vs. Secondary Amide Analog (HBD=1)
The target compound (CAS 895014-75-2) contains an N,N-disubstituted tertiary amide and consequently has zero hydrogen bond donors (HBD=0). The closest simplified analog, 4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 312917-53-6), retains a secondary amide NH and has HBD=1. In kinase inhibitor design, reducing HBD count is a recognized strategy to improve membrane permeability and reduce promiscuous off-target binding associated with exposed amide NH groups [1]. This difference in HBD count is statistically associated with altered CNS penetration potential and oral bioavailability in compound series [2].
| Evidence Dimension | Hydrogen Bond Donor Count (computed) |
|---|---|
| Target Compound Data | HBD = 0 (tertiary amide, no exchangeable NH) |
| Comparator Or Baseline | CAS 312917-53-6: HBD = 1 (secondary amide NH present) |
| Quantified Difference | ΔHBD = -1 (complete elimination of amide NH donor) |
| Conditions | Computed by Cactvs 3.4.8.24 / PubChem release 2025.09.15 |
Why This Matters
Procurement of the tertiary amide (HBD=0) rather than the secondary amide analog is essential for research programs requiring reduced hydrogen bonding donor capacity, which directly impacts permeability, metabolic stability, and target selectivity profiles.
- [1] PubChem Compound Summary for CID 40481850 (HBD=0, CAS 895014-75-2) vs. PubChem CID 959096 (HBD=1, CAS 312917-53-6). National Center for Biotechnology Information. Accessed 2026-04-30. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience. 2010; 1(6): 435-449. Descriptor importance of HBD count for CNS drug design. View Source
